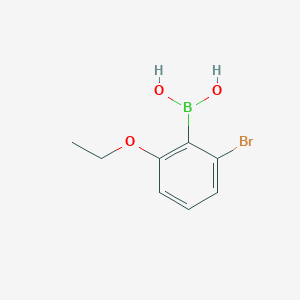

2-Bromo-6-ethoxyphenylboronic acid

説明

Significance of Organoboron Compounds as Synthetic Intermediates

Organoboron compounds are organic molecules featuring a carbon-boron bond, which facilitates a vast array of chemical reactions. fiveable.mewikipedia.org Their importance in organic synthesis stems from their unique combination of stability and reactivity. numberanalytics.com Unlike many other organometallic reagents, organoboron compounds, particularly boronic acids, are often stable in the presence of air and moisture, making them easier and safer to handle. fiveable.memt.com

They serve as versatile synthetic intermediates that can be transformed into numerous other functional groups. wikipedia.org The carbon-boron bond can be readily cleaved and replaced with carbon, nitrogen, oxygen, or halogen atoms, enabling the construction of diverse molecular frameworks. nih.gov This reactivity is fundamental to their role as nucleophilic partners in cross-coupling reactions, where they allow for the efficient formation of new carbon-carbon bonds under mild conditions. fiveable.me This utility is pivotal in synthesizing complex molecules, including a wide range of pharmaceuticals like anticancer agents and antibiotics. numberanalytics.com

Evolution and Impact of Cross-Coupling Methodologies in C-C and C-N Bond Formation

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of organic chemistry, essential for assembling the molecular skeletons of most organic compounds, from pharmaceuticals to advanced materials. numberanalytics.comnih.gov Historically, methods for creating these bonds often required harsh conditions or lacked selectivity. The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the field, providing highly efficient and selective methods for bond formation. illinois.eduwikipedia.org These reactions, which join two different molecular fragments (an electrophile and a nucleophile) with the aid of a metal catalyst, have become one of the most reliable and versatile tools in drug discovery and development. nih.govresearchgate.netrsc.org

The first synthesis of a boronic acid was reported in 1860 by Edward Frankland. wiley-vch.dewikipedia.org However, for over a century, organoboron chemistry remained a relatively niche area. The field began to gain significant momentum in the mid-20th century through the pioneering work of Herbert C. Brown on hydroboration reactions. numberanalytics.com A pivotal moment for the application of boronic acids in C-C bond formation came in 1979, when Akira Suzuki and Norio Miyaura first reported the palladium-catalyzed cross-coupling of organoboron compounds with organic halides. news-medical.netmusechem.com This discovery, which laid the foundation for the Suzuki-Miyaura reaction, demonstrated that boronic acids could serve as effective and stable nucleophilic partners in catalysis. This breakthrough transformed boronic acids from chemical curiosities into mainstream reagents, a status solidified by the awarding of the 2010 Nobel Prize in Chemistry to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-coupling reactions. wikipedia.orgnews-medical.net

Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that have become central to modern synthetic chemistry. numberanalytics.com These processes enable the formation of C-C and C-N bonds with remarkable efficiency and selectivity by coupling an organometallic reagent with an organic halide or pseudohalide. wikipedia.orgnumberanalytics.com The general mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comfiveable.me

Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. fiveable.meyonedalabs.com

Transmetalation : The organic group from the organometallic partner (e.g., the aryl group from an arylboronic acid) is transferred to the palladium center, displacing the halide. news-medical.netfiveable.me

Reductive Elimination : The two organic groups on the palladium complex couple and are expelled as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the cycle. fiveable.meyonedalabs.com

This catalytic cycle allows for the creation of complex molecules that would be difficult to synthesize using other methods. fiveable.me

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling between an organoboron compound (like an arylboronic acid) and an organic halide or triflate. news-medical.netlibretexts.org First reported in 1979, it has become one of the most widely used methods for forming C-C bonds, particularly for the synthesis of biaryl compounds, styrenes, and conjugated dienes. news-medical.netmusechem.com The reaction requires a base to activate the organoboron species, facilitating the crucial transmetalation step. news-medical.netlibretexts.org The inorganic byproducts derived from boron are non-toxic and easily removed, making the reaction particularly suitable for industrial-scale synthesis. news-medical.netresearchgate.net

The Suzuki-Miyaura coupling is renowned for its exceptionally broad scope and versatility. It accommodates a wide variety of coupling partners, making it a powerful tool for constructing diverse molecular structures. semanticscholar.orgnih.gov The reaction is effective for aryl, heteroaryl, alkenyl (vinyl), and alkyl boronic acids and their esters. libretexts.orglibretexts.org Similarly, the electrophilic partner can be an aryl, heteroaryl, alkenyl, or alkyl halide (I, Br, Cl) or pseudohalide (OTf). yonedalabs.comwikipedia.org This flexibility allows for the synthesis of complex molecules, including many pharmacologically active compounds and natural products. musechem.comnih.gov

Table 1: Scope of Suzuki-Miyaura Coupling Partners

| Nucleophile (Organoboron Compound) | Electrophile (Organic Halide/Pseudohalide) | Resulting Bond Type | Typical Product Class |

| Arylboronic Acid | Aryl Halide/Triflate | Aryl-Aryl | Biaryl Compounds |

| Alkenylboronic Acid | Aryl Halide/Triflate | Alkenyl-Aryl | Styrene Derivatives |

| Arylboronic Acid | Alkenyl Halide/Triflate | Aryl-Alkenyl | Styrene Derivatives |

| Alkenylboronic Acid | Alkenyl Halide/Triflate | Alkenyl-Alkenyl | Conjugated Dienes |

| Heteroarylboronic Acid | Heteroaryl Halide/Triflate | Heteroaryl-Heteroaryl | Heterobiaryl Compounds |

| Alkylboronic Acid/Ester | Aryl/Alkenyl Halide | Alkyl-Aryl/Alkenyl | Alkylated Arenes/Alkenes |

Table 2: Key Advantages of the Suzuki-Miyaura Reaction

| Feature | Description |

| Mild Conditions | Reactions are typically run at moderate temperatures (room temperature to ~80 °C), minimizing side reactions and decomposition of sensitive substrates. libretexts.org |

| Functional Group Tolerance | Tolerates a broad range of functional groups (e.g., -OH, -NH2, -CHO, -COOH, -NO2), reducing the need for protection/deprotection steps. nih.govwikipedia.org |

| Stability of Reagents | Boronic acids are generally stable to air and moisture, making them easy to store and handle compared to other organometallic reagents. fiveable.memt.com |

| Low Toxicity | The boron-containing byproducts are non-toxic and can be easily removed from the reaction mixture through simple workup procedures. news-medical.netresearchgate.net |

| Commercial Availability | A vast array of boronic acids and their derivatives are commercially available, facilitating rapid access to diverse chemical structures. nih.gov |

| Stereo- and Regioselectivity | The reaction is highly selective, proceeding with retention of configuration for vinylboronic acids and coupling specifically at the carbon-halogen bond. researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reaction

Contextualization of 2-Bromo-6-ethoxyphenylboronic Acid within Arylboronic Acid Chemistry

This compound is a specific example of an arylboronic acid that possesses structural features making it a valuable reagent for constructing highly substituted and complex molecular architectures. Its chemical identity is defined by the following properties:

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 957035-13-1 |

| Molecular Formula | C₈H₁₀BBrO₃ |

| Molecular Weight | 244.88 g/mol |

| Appearance | Typically a solid |

This data is compiled from chemical supplier information. nih.gov

The key features of this molecule are the boronic acid group, essential for its participation in cross-coupling reactions, and the two substituents on the phenyl ring: a bromo group and an ethoxy group, both positioned ortho to the boronic acid. The presence and placement of these substituents are critical as they influence the compound's reactivity.

The ortho-bromo group provides a reactive handle for sequential cross-coupling reactions. For instance, the boronic acid can first be utilized in a Suzuki-Miyaura coupling to form a biaryl structure, leaving the bromo group available for a subsequent, different coupling reaction. This allows for the controlled, stepwise synthesis of complex, unsymmetrical poly-aryl systems.

The steric bulk of the ortho-ethoxy and ortho-bromo substituents can also play a significant role. In Suzuki-Miyaura reactions, ortho-substituted arylboronic acids can sometimes exhibit different reactivity compared to their meta or para isomers. beilstein-journals.orgnih.gov While significant steric hindrance can sometimes impede the transmetalation step in the catalytic cycle, the specific electronic nature of the substituents can also influence the reaction's outcome. beilstein-journals.orgresearchgate.net For example, the electron-donating nature of the ethoxy group can affect the nucleophilicity of the aryl ring. The interplay of these steric and electronic effects makes reagents like this compound particularly useful for creating sterically hindered biaryl linkages, which can induce axial chirality (atropisomerism) in the final product—a structural motif of great interest in medicinal chemistry and materials science. researchgate.net

The utility of this compound is thus primarily as a building block in palladium-catalyzed cross-coupling reactions for the synthesis of polysubstituted biaryl compounds. A representative application would involve its coupling with another aryl halide or triflate, as illustrated in the following generalized reaction scheme.

Table 2: Representative Suzuki-Miyaura Coupling Application

| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 85-95 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80-90 |

This table presents typical conditions and expected yields for Suzuki-Miyaura reactions involving ortho-substituted arylboronic acids based on established literature precedents. nih.govstudfile.netresearchgate.net The specific yields for this compound would require experimental verification.

特性

IUPAC Name |

(2-bromo-6-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWKELCQKXPWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Br)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656891 | |

| Record name | (2-Bromo-6-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-13-1 | |

| Record name | (2-Bromo-6-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Ethoxyphenylboronic Acid

Strategic Approaches to Arylboronic Acid Synthesis

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov Several robust strategies have been developed to access these versatile compounds.

Electrophilic Trapping of Organometallic Reagents with Boric Esters

One of the most established methods for creating a carbon-boron bond involves the reaction of a nucleophilic organometallic reagent with an electrophilic boron source, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. nih.govgoogle.com The general principle involves a transmetalation where an aryl group from a more electropositive metal (like lithium or magnesium) is transferred to the boron atom. The resulting boronic ester is then hydrolyzed to yield the final arylboronic acid. wikipedia.org

Utilization of Organolithium Reagents

The use of organolithium reagents is a powerful method for synthesizing boronic acids. nih.gov This pathway involves two primary steps: the formation of an aryllithium species, followed by its reaction with a borate ester. The aryllithium is typically generated via a halogen-lithium exchange from an aryl halide at very low temperatures (e.g., -78 °C) to prevent side reactions.

The highly nucleophilic aryllithium reagent readily attacks the electrophilic boron atom of the trialkyl borate, forming a tetracoordinate borate complex, often referred to as an "ate" complex. nih.gov This intermediate is then carefully hydrolyzed with an aqueous acid to produce the desired arylboronic acid. nih.gov The low reaction temperatures are crucial to suppress the formation of undesired byproducts that can arise from multiple additions of the organolithium reagent to the boron center. google.com

Application of Grignard Reagents

Similar to the organolithium approach, Grignard reagents (arylmagnesium halides) are widely used for the synthesis of arylboronic acids. google.com The process begins with the formation of the Grignard reagent by reacting an aryl halide (typically a bromide or iodide) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF).

This arylmagnesium halide is then added to a solution of a trialkyl borate, again at a controlled temperature, to form the boronic ester intermediate. wikipedia.orgorganic-chemistry.org Subsequent acidic workup liberates the arylboronic acid. clockss.org The Grignard method is often considered more practical for large-scale synthesis than the organolithium route due to the less stringent temperature requirements and the commercial availability of many Grignard reagents. google.comorganic-chemistry.org Recent advancements have shown that the borylation of Grignard reagents can proceed efficiently at ambient temperatures. clockss.org

| Feature | Organolithium Method | Grignard Method |

| Organometallic Reagent | Aryllithium (Ar-Li) | Grignard Reagent (Ar-MgX) |

| Starting Material | Aryl Halide | Aryl Halide |

| Boron Source | Trialkyl Borate (e.g., B(OMe)₃) | Trialkyl Borate (e.g., B(OMe)₃) |

| Key Intermediate | Boron "ate" complex | Boronic Ester |

| Typical Temperature | Very low (-78 °C) | 0 °C to ambient |

| Advantages | High reactivity | More tolerant of functional groups, milder conditions |

| Disadvantages | Requires very low temperatures, highly reactive | Can be sluggish, potential for Wurtz coupling |

Miyaura Borylation of Aryl Halides

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become one of the most versatile and widely used methods for synthesizing arylboronic esters. organic-chemistry.orgwikipedia.org This reaction couples an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. wikipedia.orgalfa-chemistry.com

The catalytic cycle is believed to proceed through several key steps:

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) intermediate, [Ar-Pd(II)-X]. alfa-chemistry.comacsgcipr.org

Transmetalation: The base activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide. This is often the rate-determining step. organic-chemistry.org

Reductive Elimination: The aryl and boryl groups on the palladium complex are eliminated to form the arylboronic ester (Ar-Bpin), regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. acsgcipr.org

The Miyaura borylation offers significant advantages, including mild reaction conditions and excellent tolerance for a wide variety of functional groups that would not be compatible with organolithium or Grignard reagents. organic-chemistry.orgalfa-chemistry.com

Direct C-H Borylation of Arenes

Direct C-H borylation represents the most atom-economical approach to arylboronic acids, as it avoids the pre-functionalization required in the organometallic and Miyaura methods. nih.govacs.org This strategy involves the direct conversion of a C-H bond on an aromatic ring to a C-B bond, typically catalyzed by transition metals like iridium or rhodium. acs.orgrsc.org

Iridium-catalyzed C-H borylation has emerged as a particularly powerful tool. rsc.org The regioselectivity of the reaction is often governed by steric factors, with the boryl group typically being installed at the least hindered position on the arene. acs.org While this provides a powerful way to functionalize simple arenes, controlling the regioselectivity in substituted arenes (like 1-bromo-3-ethoxybenzene, the precursor to the title compound) can be challenging. acs.org Research in this area is focused on developing new catalysts and directing-group strategies to achieve high selectivity for specific C-H bonds. acs.orgresearchgate.net

Optimization of Synthetic Pathways for Substituted Phenylboronic Acids

The synthesis of a specifically substituted compound like 2-Bromo-6-ethoxyphenylboronic acid requires careful optimization of the chosen synthetic pathway. The electronic and steric effects of the bromo and ethoxy substituents significantly influence the reactivity and potential side reactions in each of the major synthetic routes.

For the electrophilic trapping of organometallic reagents , the formation of the initial organometallic species from 1-bromo-3-ethoxybenzene is critical. The ethoxy group at the meta position may not strongly influence the halogen-metal exchange. However, the generation of an organolithium reagent at the 2-position, ortho to the ethoxy group, could be facilitated by a directed ortho-metalation (DoM) mechanism if a stronger directing group were present. When using Grignard reagents, ensuring complete formation from the corresponding aryl bromide is key to achieving high yields of the boronic acid.

In the context of Miyaura borylation , the starting material would be 2-bromo-1-ethoxy-3-iodobenzene or a similar dihalide. Optimization would focus on selecting a palladium catalyst and ligand system that chemoselectively reacts at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations. The choice of base is also crucial; weaker bases like potassium acetate (B1210297) (KOAc) are often preferred to prevent side reactions and decomposition of the product. alfa-chemistry.com

For direct C-H borylation , achieving the desired regioselectivity is the primary challenge. The directing influence of the substituents on 1-bromo-3-ethoxybenzene would determine the site of borylation. The ethoxy group is an ortho-, para- director, while the bromo group is also an ortho-, para- director, albeit a deactivating one. The interplay between these directing effects and the inherent steric preferences of the catalyst makes predicting the outcome complex. acs.org Significant empirical screening of catalysts, ligands, and reaction conditions would be necessary to favor borylation at the C2 position, which is ortho to the ethoxy group and ortho to the bromo group. acs.org The development of catalysts that can selectively functionalize a C-H bond para to a directing group is an active area of research that could provide a more direct route to such compounds in the future. acs.org

Ultimately, the choice of the optimal synthetic pathway involves a trade-off between the number of steps, the cost and availability of starting materials, the tolerance to functional groups, and the achievable yield and purity. fairlystable.org

Regioselectivity Control in Halogenation and Borylation Steps

Achieving the specific 1-bromo-2-ethoxy-3-boronic acid substitution pattern (or the this compound nomenclature) requires meticulous control over the sequence and conditions of the halogenation and borylation reactions. The directing effects of the substituents play a critical role in determining the outcome of the electrophilic substitution steps.

A primary strategy for achieving this substitution pattern involves Directed ortho-Metalation (DoM) . uwindsor.cawikipedia.org This powerful technique utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate the adjacent ortho-position, creating a highly reactive aryllithium intermediate. baranlab.org The ethoxy group of ethoxybenzene (phenetole) is an effective DMG. The synthesis can be envisioned as follows:

Directed ortho-Borylation: Ethoxybenzene is treated with a strong base, typically n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to break up alkyllithium aggregates. baranlab.org The ethoxy group directs the lithiation to the ortho position. Quenching the resulting aryllithium species with a boron electrophile, such as triisopropyl borate or trimethyl borate, followed by acidic workup, yields 2-ethoxyphenylboronic acid.

Regioselective Bromination: The subsequent step is the bromination of 2-ethoxyphenylboronic acid. The regioselectivity of this step is governed by the combined directing effects of the existing substituents. The ethoxy group is a powerful ortho, para-director, while the boronic acid group is a meta-director. Since the position para to the ethoxy group is occupied by the boronic acid, the strong activating and directing effect of the ethoxy group primarily directs the incoming bromine electrophile (e.g., from Br₂) to the other ortho position (C6). The meta-directing effect of the boronic acid group also favors substitution at this position. This synergistic directing effect allows for the highly regioselective formation of this compound.

An alternative approach involves the metalation of a pre-halogenated starting material. For instance, starting with 1,3-dibromobenzene, a selective lithium-halogen exchange at one of the bromine atoms can be performed, followed by reaction with an ethoxy source and subsequent borylation. However, controlling the regioselectivity in such a sequence can be more complex. The one-pot metalation/silylation of substituted bromobenzenes has been studied, where bromine itself can act as an ortho-directing group, though the efficiency is highly dependent on other substituents. nih.gov

The choice of reagents and reaction conditions is paramount to minimize side products. For instance, in the borylation step, low temperatures are crucial to prevent side reactions of the organolithium intermediate. Similarly, the choice of brominating agent and solvent can influence the selectivity of the halogenation step.

Impact of Protecting Groups on Reaction Efficiency and Yield

In multi-step syntheses, boronic acids can be unstable and prone to side reactions such as protodeboronation or the formation of trimeric anhydrides (boroxines). chem-station.com To circumvent these issues and enhance the versatility of the boronic acid functional group, protecting groups are often employed. acs.org These groups can mask the reactivity of the boronic acid, allowing it to be carried through various reaction conditions that would otherwise be detrimental. acs.orgnih.gov

For a molecule like this compound, which is designed for subsequent cross-coupling reactions, protecting the boronic acid moiety can be particularly advantageous. The protection strategy improves stability, simplifies purification, and enables chemoselective transformations. acs.org

Several types of protecting groups for boronic acids have been developed, each with distinct properties and methods for installation and removal. The most common are cyclic boronic esters or amides.

Common Boronic Acid Protecting Groups:

| Protecting Group | Structure | Introduction Method | Cleavage Condition | Key Features |

| Pinacol Ester | Cyclic ester with pinacol | Reaction with pinacol, often with dehydration; Miyaura borylation | Hydrolysis (can be difficult); Oxidative cleavage | Stable to chromatography, widely used, compatible with many reactions. chem-station.com |

| MIDA Boronate | Tridentate complex with N-methyliminodiacetic acid | Reaction with MIDA ligand, requires removal of water | Mild aqueous base (e.g., NaOH, NaHCO₃) | Very stable to cross-coupling conditions, anhydrous conditions, strong acid. Allows for iterative coupling. acs.orgnih.gov |

| dan Boronamide | Complex with 1,8-diaminonaphthalene | Reaction with 1,8-diaminonaphthalene | Strong aqueous acid (e.g., HCl) | Extremely stable; orthogonal to MIDA esters. chem-station.comacs.org |

| Trifluoroborate Salt | Anionic complex with potassium hydrogen difluoride (KHF₂) | Reaction with KHF₂ | Can be used directly in some couplings or converted back to the boronic acid | Crystalline solids, stable to air and moisture, stable towards oxidation. chem-station.comacs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of specialized reagents like this compound can be optimized to be more environmentally benign.

One of the inherent green aspects of boronic acids is that their ultimate degradation product is boric acid, a compound of low toxicity. nih.gov However, the synthetic process itself offers several opportunities for green improvements.

Atom Economy and "One-Pot" Reactions: Designing the synthesis to be a "one-pot" process, where sequential reactions are carried out in the same reactor without isolating intermediates, significantly reduces solvent waste, energy consumption, and purification materials. A one-pot synthesis of 2,6-dimethylphenylboronic acid has been demonstrated, suggesting that similar strategies could be applied here. nih.gov This approach directly addresses the principle of maximizing atom economy.

Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. While the DoM route uses stoichiometric amounts of strong base, alternative transition-metal-catalyzed C-H borylation methods are being developed. researchgate.net These methods can offer improved regioselectivity and avoid the use of pyrophoric and hazardous organolithium reagents.

Safer Solvents and Reaction Conditions: The choice of solvent has a major impact on the environmental footprint of a synthesis. Research has shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can dramatically increase regioselectivity in some heterocyclic syntheses, potentially reducing the need for protecting groups and extensive chromatographic purification. acs.org Exploring such solvent systems for the halogenation or borylation steps could lead to a greener process. Furthermore, developing syntheses that can be performed in water or other benign solvents is a key goal. bohrium.com

Waste Reduction through Purification Innovations: A significant amount of waste in chemical synthesis comes from purification, particularly chromatography. Phase-switching strategies, where a boronic acid's solubility is switched by pH changes and complexation with polyols like sorbitol, can enable purification by simple liquid-liquid extraction, avoiding the need for silica (B1680970) gel chromatography. This method reduces the use of organic solvents and solid waste.

By integrating these principles—such as designing a one-pot synthesis, using catalytic methods where possible, choosing safer solvents, and employing innovative purification techniques—the synthesis of this compound can be made more efficient, safer, and more sustainable.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Ethoxyphenylboronic Acid

Fundamental Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is a Lewis acidic functional group that governs a significant part of the molecule's chemical behavior, particularly its interactions with nucleophiles like diols and its activation in catalytic processes.

Formation of Reversible Covalent Bonds with Diols

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols to generate cyclic boronate esters. nih.govualberta.ca This reaction is an equilibrium process, and the position of the equilibrium is influenced by factors such as the pH of the solution, the concentration of the diol, and the intrinsic affinity between the specific boronic acid and the diol. nih.govnih.gov 2-Bromo-6-ethoxyphenylboronic acid is expected to undergo this characteristic reaction. The formation of the five- or six-membered cyclic boronate ester occurs through a condensation reaction, typically with the elimination of two molecules of water.

This reversible binding is the foundation for various applications of boronic acids, such as in sensors for saccharides (which are rich in diol functionalities) and in dynamic covalent chemistry. nih.govualberta.ca The stability of the resulting boronate ester is dependent on the structure of the diol and the electronic properties of the boronic acid.

Table 1: Generalized Reaction of this compound with a Diol

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Generic 1,2- or 1,3-diol | Cyclic boronate ester | Aqueous or organic solvent, equilibrium |

pKa Determination and Correlation with Substituent Effects

The pKa of a boronic acid reflects its Lewis acidity, which is the propensity of the boron atom to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form a tetrahedral boronate species. nih.gov The pKa value is significantly influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups generally lower the pKa, making the boronic acid more acidic, while electron-donating groups increase the pKa, rendering it less acidic. nih.gov

In this compound, two substituents are present on the phenyl ring ortho to the boronic acid group: a bromo group and an ethoxy group.

Bromo Group : This is an electron-withdrawing group through its inductive effect (-I) and a weakly electron-donating group through resonance (+M). Its net effect is typically electron-withdrawing, which would be expected to decrease the pKa.

Table 2: Influence of Substituents on the Acidity of Arylboronic Acids

| Substituent | Electronic Effect | Expected Impact on pKa | Position in this compound |

| Bromo (-Br) | Inductively withdrawing (-I), Weakly donating via resonance (+M) | Decrease (more acidic) | Ortho |

| Ethoxy (-OEt) | Strongly donating via resonance (+M), Inductively withdrawing (-I) | Increase (less acidic) | Ortho |

Reaction Mechanisms in Cross-Coupling Reactions

This compound is a classic substrate for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orgthermofisher.com This reaction utilizes a palladium catalyst to couple the aryl group of the boronic acid with an organohalide. wikipedia.orglibretexts.org In this case, the molecule itself contains both the boronic acid (the organoboron component) and an aryl bromide (the organohalide component), making it suitable for intramolecular coupling or polymerization, or for intermolecular coupling with a different partner.

Catalytic Cycles in Palladium-Mediated Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgjyu.fi

Oxidative Addition

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. wikipedia.orglibretexts.org In the context of this compound, the carbon-bromine bond is the site of this reaction. The Pd(0) catalyst inserts into the C-Br bond, resulting in the formation of a square planar palladium(II) intermediate. wikipedia.org This step changes the oxidation state of palladium from 0 to +2. The oxidative addition generally proceeds with retention of stereochemistry if applied to a vinyl halide, though for an aryl halide like this, no new stereocenter is formed. wikipedia.org The initial product is a cis-organopalladium(II) complex, which often isomerizes to the more stable trans-complex. wikipedia.org

Transmetalation Pathways (Boronate Pathway vs. Oxo-Palladium Pathway)

Transmetalation is the crucial step where the organic group from the boron atom is transferred to the palladium(II) complex, displacing the halide. wikipedia.orgrsc.org This step requires the presence of a base, and its precise mechanism has been a subject of extensive investigation, with two primary pathways being widely considered: the boronate pathway and the oxo-palladium pathway. nih.govnih.gov

Boronate Pathway: In this mechanism, the base (e.g., OH⁻, OR⁻) first reacts with the boronic acid to form a tetracoordinate boronate species, [R-B(OH)₃]⁻. organic-chemistry.org This boronate is more nucleophilic than the neutral boronic acid and readily transfers its aryl group to the palladium(II) halide complex. nih.govnih.gov

Oxo-Palladium Pathway: Alternatively, the base can react with the arylpalladium(II) halide complex to replace the halide ligand with a hydroxide or alkoxide ligand, forming an arylpalladium(II) hydroxo complex. nih.govresearchgate.net This complex then reacts with the neutral boronic acid. The formation of a Pd-O-B linkage facilitates the transfer of the aryl group from boron to palladium. nih.govresearchgate.net

The operative pathway can depend on the specific reaction conditions, including the nature of the base, solvent, and ligands. nih.gov Studies have shown that for reactions conducted with weak bases in aqueous solvent mixtures, the oxo-palladium pathway can be significant. nih.gov However, under anhydrous conditions with strong bases, the boronate pathway is often considered dominant. nih.gov For this compound, the sterically hindered environment created by the ortho-ethoxy group could potentially influence the rate and mechanism of these competing pathways.

Table 3: Comparison of Transmetalation Pathways in Suzuki-Miyaura Coupling

| Feature | Boronate Pathway | Oxo-Palladium Pathway |

| Role of Base | Activates the boronic acid to form a boronate nih.govorganic-chemistry.org | Activates the palladium(II) complex by ligand exchange nih.govresearchgate.net |

| Boron Species | Tetracoordinate, anionic boronate [R-B(OH)₃]⁻ organic-chemistry.org | Neutral, trigonal boronic acid R-B(OH)₂ nih.gov |

| Palladium Species | Arylpalladium(II) halide complex [Ar-Pd(II)-X] nih.gov | Arylpalladium(II) hydroxide complex [Ar-Pd(II)-OH] nih.gov |

| Key Interaction | Reaction between [Ar-Pd(II)-X] and [R-B(OH)₃]⁻ nih.gov | Reaction between [Ar-Pd(II)-OH] and R-B(OH)₂ nih.gov |

Following transmetalation, the resulting diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups are coupled to form the final product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. libretexts.org

Reductive Elimination

Reductive elimination is a critical, bond-forming step in many transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this elementary step, two ligands from the metal's coordination sphere are expelled to form a new covalent bond, while the metal center's oxidation state is reduced, thereby regenerating the catalyst for the next cycle. For a reaction involving this compound, this step would typically involve the formation of a new carbon-carbon bond between the 2-bromo-6-ethoxyphenyl group and another organic moiety (R) from an intermediate of the type LₙM(Ar)(R), where M is the metal (e.g., Palladium) and L is a ligand.

The structure of this compound, with its bulky substituents flanking the carbon-metal bond in the catalytic intermediate, imposes considerable steric hindrance. This steric pressure can make the reductive elimination step more challenging and slower compared to less substituted arylboronic acids. The two ortho groups can hinder the required cis-orientation of the two groups to be eliminated from the metal center. Consequently, overcoming this barrier often requires careful selection of reaction conditions, particularly the catalytic system. In some cases, if the reductive elimination is too slow, competing decomposition pathways of the organometallic intermediate can occur, lowering the yield of the desired product.

Role of Ligands in Catalytic Performance

Ligands bound to the metal catalyst play a pivotal role in modulating its reactivity, stability, and selectivity, especially in reactions involving sterically demanding substrates like this compound. The choice of ligand is crucial for achieving efficient catalytic turnover and high yields.

For challenging Suzuki-Miyaura couplings with di-ortho-substituted arylboronic acids, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands enhance the catalytic performance in several ways:

Stabilization: They stabilize the active form of the catalyst.

Promotion of Oxidative Addition: Their electron-donating nature increases the electron density on the metal center, which facilitates the initial oxidative addition step of the aryl halide to the catalyst.

Facilitation of Reductive Elimination: By creating a sterically crowded coordination sphere, these ligands can promote the final reductive elimination step to relieve steric strain.

The table below lists common phosphine ligands known to be effective in promoting cross-coupling reactions with sterically hindered arylboronic acids.

| Ligand Name | Abbreviation | Structure Type | Key Features |

| Tricyclohexylphosphine | PCy₃ | Monophosphine | Strongly electron-donating, large cone angle. |

| Tri-tert-butylphosphine | P(t-Bu)₃ | Monophosphine | Very bulky and electron-rich, highly effective for hindered substrates. |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Biarylphosphine | Provides steric bulk and electron density, promotes efficient turnover. |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Biarylphosphine | Extremely bulky and effective for a wide range of challenging couplings. |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Ferrocene-based | Possesses a large "bite angle," which can influence the geometry and reactivity of the catalyst. |

Selecting the optimal ligand is often a matter of empirical screening for a specific reaction, as subtle electronic and steric differences can have a significant impact on the catalytic outcome.

Influence of Base and Solvent on Reaction Kinetics

The base and solvent system is a critical component of cross-coupling reactions involving boronic acids, profoundly influencing reaction rates and the prevalence of side reactions.

Influence of Base: The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species (Ar-B(OH)₃⁻). This boronate is more readily transmetalated to the palladium center than the neutral boronic acid. However, the choice and strength of the base are critical.

Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient for many couplings and can minimize base-promoted side reactions.

Strong Bases (e.g., NaOH, KOH, K₃PO₄): While they can accelerate the transmetalation step, they can also significantly promote the degradation of the boronic acid, particularly protodeboronation. For di-ortho-substituted arylboronic acids, strongly basic aqueous conditions can lead to rapid C-B bond cleavage.

Influence of Solvent: The solvent must solubilize the reactants and catalyst, but it also affects the reaction kinetics.

Aprotic Solvents (e.g., Toluene, Dioxane, THF): Commonly used. The polarity of the solvent can influence the rates of the various steps in the catalytic cycle.

Protic Solvents (e.g., Water, Alcohols): Often used in combination with organic solvents. Water can accelerate the reaction but also increases the risk of protodeboronation, a major degradation pathway. Studies on similar bromo-substituted thiophenes have shown that solvent polarity and hydrogen-bonding ability can have substantial effects on reaction rates.

For a substrate like this compound, a careful balance must be struck. The conditions need to be basic enough to promote the desired catalytic cycle but mild enough to prevent significant degradation of the starting material. This often involves using a moderately weak base in an aprotic organic solvent, sometimes with a small amount of water.

Side Reactions and Degradation Pathways

In reactions utilizing this compound, the desired transformation can be compromised by several competing side reactions and degradation pathways. Understanding these processes is essential for optimizing reaction conditions to maximize the yield of the target product.

Protodeboronation Mechanisms

Protodeboronation is one of the most common and detrimental side reactions for arylboronic acids. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the boronic acid reactant.

This process is highly dependent on the reaction conditions, particularly pH.

Base-Catalyzed Protodeboronation: This is often the most significant pathway under the basic conditions of Suzuki-Miyaura couplings. It proceeds through the formation of the hydroxide-boronate adduct (Ar-B(OH)₃⁻), which then reacts in a rate-limiting step with a proton source, such as water, to cleave the C-B bond. Research has shown that arylboronic acids with two ortho-substituents, like this compound, are particularly susceptible to facile C-B bond fission under aqueous basic conditions. The electron-withdrawing nature of the bromo group can further enhance this susceptibility.

Acid-Catalyzed Protodeboronation: This mechanism involves the reaction of the boronic acid with an acid, which is generally less relevant for standard cross-coupling reactions but can occur if acidic conditions are present.

The table below summarizes key factors influencing the rate of protodeboronation.

| Factor | Influence on Protodeboronation Rate | Rationale |

| High pH / Strong Base | Increases | Promotes the formation of the more reactive boronate anion. |

| High Temperature | Increases | Provides the activation energy for C-B bond cleavage. |

| Aqueous/Protic Solvents | Increases | Provides a ready source of protons for the cleavage step. |

| Ortho Substituents | Increases (especially with base) | Steric and electronic effects can destabilize the C-B bond in the boronate intermediate. |

Oxidative Homocoupling Processes

Another common side reaction is the oxidative homocoupling of the boronic acid, which for this compound would lead to the formation of the symmetrical biaryl byproduct, 2,2'-dibromo-6,6'-diethoxybiphenyl. This reaction involves the coupling of two molecules of the boronic acid to each other.

This process is typically promoted by:

Oxygen: The presence of dissolved oxygen can facilitate the homocoupling reaction, often through a palladium(0)-catalyzed oxidation mechanism.

High Temperatures: Can favor the homocoupling pathway.

Inefficient Transmetalation: If the transmetalation of the boronic acid to the catalyst is slow relative to the homocoupling kinetics, more of the byproduct will be formed.

The formation of this byproduct consumes two equivalents of the boronic acid, reducing the potential yield of the desired cross-coupled product and complicating the purification process.

Prevention and Mitigation Strategies for Byproduct Formation

To achieve high efficiency in reactions involving this compound, strategies must be implemented to minimize both protodeboronation and oxidative homocoupling.

To Mitigate Protodeboronation:

Judicious Choice of Base: Use the mildest base possible that still affords a reasonable reaction rate (e.g., K₂CO₃ or K₃PO₄ instead of NaOH).

Anhydrous or Low-Water Conditions: Minimize the amount of water in the reaction mixture to reduce the availability of protons for the C-B bond cleavage.

Use of Boronic Acid Derivatives: Employing more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can suppress protodeboronation. These derivatives act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions.

To Mitigate Oxidative Homocoupling:

Anaerobic Conditions: Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) after thoroughly degassing the solvent to remove dissolved oxygen.

Optimize Ligand and Catalyst Loading: A highly active catalyst system with an appropriate ligand can accelerate the desired cross-coupling cycle, making it kinetically more favorable than the competing homocoupling reaction.

Control Reaction Temperature: Running the reaction at the lowest temperature that allows for efficient conversion can help disfavor the homocoupling pathway.

By carefully controlling these parameters, the formation of unwanted byproducts can be significantly suppressed, leading to a cleaner reaction profile and a higher yield of the desired product.

Applications in Advanced Organic Synthesis and Catalysis

Utilization as a Building Block in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds. In this context, 2-Bromo-6-ethoxyphenylboronic acid serves as a robust coupling partner, enabling the synthesis of a wide array of biaryl and heteroaryl compounds. The presence of the ortho-bromo and ethoxy groups can influence the electronic and steric environment of the reaction center, impacting reaction rates and product distributions.

The palladium-catalyzed cross-coupling of this compound with various aryl halides is a cornerstone for the synthesis of functionalized biaryl scaffolds. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. The ethoxy group can participate in chelation with the palladium center, potentially influencing the regioselectivity and efficiency of the coupling process.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2'-Bromo-2-ethoxy-5'-nitro-1,1'-biphenyl | 85 |

| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2'-Bromo-2-ethoxy-4'-methoxy-1,1'-biphenyl | 92 |

| This compound | 1-Chloro-3,5-dimethylbenzene | Buchwald-type palladacycle | K₃PO₄ | Toluene | 2'-Bromo-2-ethoxy-3',5'-dimethyl-1,1'-biphenyl | 78 |

This table presents representative examples of Suzuki-Miyaura reactions for the synthesis of biaryl compounds using this compound. The data is illustrative of typical reaction conditions and yields.

The synthesis of molecules containing both aryl and heteroaryl units is of significant interest due to their prevalence in biologically active compounds. This compound readily participates in Suzuki-Miyaura cross-coupling reactions with a variety of heteroaryl halides, including those based on pyridine, thiophene, and pyrimidine (B1678525) rings. These reactions provide a direct route to complex heteroaromatic architectures.

The ortho-substitution pattern of this compound makes it an ideal substrate for the synthesis of sterically hindered biaryls. The bulky bromo and ethoxy groups can force the newly formed biaryl system to adopt a twisted conformation, leading to atropisomerism. The controlled synthesis of these chiral, non-racemic biaryls is a significant area of research, with applications in asymmetric catalysis and materials with unique chiroptical properties. The choice of catalyst and reaction conditions is crucial in achieving high yields and stereoselectivity in these challenging transformations.

Role in C-N and C-C Bond Formation Beyond Suzuki-Miyaura

While the Suzuki-Miyaura reaction is a major application, the utility of this compound extends to other important bond-forming reactions, highlighting its versatility in the synthetic chemist's toolbox.

Recent advances in methodology have demonstrated the use of arylboronic acids in copper-catalyzed ipso-amidation reactions with nitriles. In this transformation, the boronic acid group is replaced by an amide functionality derived from the nitrile. This compound can be employed in this reaction to generate N-aryl amides, which are important structural motifs in many pharmaceuticals and natural products. This method offers a direct and efficient alternative to traditional amidation procedures.

| Boronic Acid | Nitrile | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Benzonitrile | Cu(OAc)₂ | Pyridine | DMSO | N-(2-Bromo-6-ethoxyphenyl)benzamide | 75 |

| This compound | Acetonitrile | CuI | K₂CO₃ | DMF | N-(2-Bromo-6-ethoxyphenyl)acetamide | 80 |

This table illustrates the ipso-amidation of this compound with different nitriles, showcasing the formation of N-aryl amides under copper catalysis.

The direct arylation of C-H bonds is a rapidly evolving field in organic synthesis, offering a more atom-economical approach to the formation of C-C bonds compared to traditional cross-coupling methods. This compound can participate in rhodium-catalyzed oxidative coupling reactions with arenes containing directing groups. In these reactions, a C-H bond on the arene is activated and subsequently arylated by the boronic acid. This strategy allows for the construction of complex biaryl structures through a different disconnection approach than the Suzuki-Miyaura reaction. The electronic properties of the 2-bromo-6-ethoxyphenyl group can influence the reactivity and selectivity of the C-H activation step.

Catalytic Applications and Catalyst Development

No literature was found that describes the use of this compound in catalytic applications or as a component in the development of new catalysts.

Ligand Design for Enhanced Catalytic Activity

The role of this compound in the design of ligands to enhance catalytic activity is not documented in published research. The specific electronic and steric effects of the 2-bromo and 6-ethoxy substituents have not been explored in the context of ligand synthesis and its subsequent impact on catalytic performance.

Development of Novel Catalytic Systems Incorporating this compound

There are no reports on the development of novel catalytic systems that specifically incorporate this compound as a key component.

Interdisciplinary Applications

Medicinal Chemistry

Boronic acids and their derivatives are integral to the field of medicinal chemistry, serving multiple roles from intermediates in large-scale pharmaceutical production to key components of biologically active molecules. Their stability, low toxicity, and versatile reactivity make them attractive to researchers. nih.gov

Intermediate in Pharmaceutical Production

Arylboronic acids are frequently employed as key intermediates in the synthesis of complex pharmaceutical compounds. The Suzuki-Miyaura cross-coupling reaction, for which arylboronic acids are essential reagents, is a widely used method for constructing the biaryl scaffolds found in many drugs. mdpi.com This reaction is favored in pharmaceutical manufacturing due to its mild conditions and tolerance of a wide range of functional groups. While specific examples for 2-Bromo-6-ethoxyphenylboronic acid are not documented, its structure is analogous to intermediates used in the synthesis of various therapeutic agents. For instance, the synthesis of certain endothelin receptor antagonists and other pharmacologically active compounds containing ortho-substituted anilines often involves the coupling of a bromo-substituted component with a boronic acid.

Synthesis of Biologically Active Molecules

The creation of new biologically active molecules often relies on the ability to connect different molecular fragments efficiently. The Suzuki-Miyaura coupling provides a powerful tool for this purpose, and arylboronic acids like this compound are key starting materials. mdpi.com This reaction is instrumental in the synthesis of a diverse array of compounds, including those with potential therapeutic applications. The synthesis of pyrimidine (B1678525) derivatives, which are present in numerous antiviral and anticancer agents, can be achieved through the coupling of a halogenated pyrimidine with an arylboronic acid.

Below is a representative table of biologically active scaffolds that can be synthesized using arylboronic acids.

| Biologically Active Scaffold | Therapeutic Area | Synthesis Method |

| Biaryl Compounds | Various | Suzuki-Miyaura Coupling |

| Substituted Pyrimidines | Antiviral, Anticancer | Suzuki-Miyaura Coupling |

| Imidazo[4,5-b]pyridines | Antiproliferative | Suzuki-Miyaura Coupling |

Potential as Enzyme Inhibitors

The boronic acid moiety itself can play a direct role in biological activity, most notably as an inhibitor of certain enzymes. The boron atom in a boronic acid is electrophilic and can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of an enzyme. This mechanism is the basis for the action of several FDA-approved drugs. For example, bortezomib, a proteasome inhibitor used to treat multiple myeloma, contains a boronic acid functional group that is crucial for its therapeutic effect. nih.gov While there is no specific data on this compound as an enzyme inhibitor, its chemical nature suggests a potential for such activity, which would require experimental validation.

Role in Drug Discovery and Development

In the early stages of drug discovery, chemists synthesize large libraries of related compounds to identify those with the most promising biological activity. The versatility of arylboronic acids in chemical synthesis makes them valuable building blocks for creating these libraries. The ability to easily modify the aryl portion of the molecule allows for the systematic exploration of structure-activity relationships, a critical step in optimizing a drug candidate. The development of endothelin receptor antagonists, for example, has benefited from the use of boronic acid-mediated cross-coupling reactions to explore a wide range of chemical structures.

Agrochemical Production

Key Intermediate in Pesticide Synthesis

Similar to the pharmaceutical industry, the agrochemical sector relies on efficient synthetic methods to produce new and effective pesticides. The structural motifs found in many modern fungicides and herbicides often include linked aromatic rings. The Suzuki-Miyaura cross-coupling reaction is a valuable tool for constructing these structures, and consequently, arylboronic acids are important intermediates in agrochemical synthesis. Although no specific pesticides have been publicly reported as being synthesized from this compound, the synthesis of various antifungal compounds has been shown to involve the coupling of bromo-substituted heterocycles. The development of novel pesticides often involves screening compounds with diverse structural features, a process facilitated by the synthetic flexibility offered by reagents like arylboronic acids.

Materials Science and Engineering

The unique structural characteristics of this compound, featuring a sterically hindered boronic acid group ortho-positioned to both a bromine atom and an ethoxy group, make it a promising candidate for various applications in materials science and engineering. While specific research on this exact molecule is limited, its potential can be inferred from the well-documented roles of its constituent functional groups in the development of advanced materials.

Component in the Creation of New Catalysts

Substituted arylboronic acids are recognized for their utility as organocatalysts in a variety of organic transformations. The ortho-substitution in arylboronic acids can significantly influence their catalytic activity. For instance, ortho-substituted arylboronic acids, such as 2-bromophenylboronic acid, have been identified as effective catalysts for reactions like [4+2] cycloadditions, where they are thought to lower the LUMO energy of dienophiles. nih.gov The presence of an ortho-bromo substituent, as in this compound, can enhance catalytic efficacy in certain reactions. nih.gov

Furthermore, arylboronic acids can act as co-catalysts in conjunction with Brønsted acids to accelerate reactions such as the synthesis of 2H-chromenes. rsc.org The specific combination of the boronic acid and the Brønsted acid can be optimized for catalytic efficiency. rsc.org The Lewis acidity of the boron atom is a key feature, enabling the reversible formation of covalent bonds with oxygen and facilitating catalytic cycles. nih.gov The combination of the bulky bromo and ethoxy groups in this compound could offer unique steric and electronic properties, potentially leading to novel catalytic systems with high selectivity.

Development of Functional Materials

Phenylboronic acids and their derivatives are versatile building blocks in the synthesis of functional materials due to their stability, low toxicity, and compatibility with a wide range of functional groups. researchgate.net They are particularly prominent in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for the synthesis of complex organic molecules and polymers for materials science. researchgate.netgoogle.com The bromine atom in this compound serves as a reactive handle for such cross-coupling reactions, allowing for its incorporation into larger molecular architectures.

The ability of phenylboronic acids to bind with diols is another key feature exploited in the design of functional materials, including sensors and drug delivery systems. researchgate.netacs.org The ethoxy group in this compound, being an alkoxy group, can influence the solubility, processability, and intermolecular interactions of materials derived from it. Alkoxy-substituted compounds have been investigated for their role in creating materials with specific properties, such as membrane carriers. mdpi.com The interplay between the bromo, ethoxy, and boronic acid functionalities could lead to the development of novel polymers and small molecules with tailored electronic and photophysical properties.

Integration into Organic Light-Emitting Diode (OLED) Materials

While direct application of this compound in OLEDs is not documented, its structural motifs are relevant to the design of OLED materials. Arylboronic acids are utilized in the synthesis of π-conjugated polymers and small molecules that form the emissive and charge-transport layers in OLED devices. The Suzuki-Miyaura coupling, facilitated by the bromo and boronic acid groups, is a standard method for creating the carbon-carbon bonds necessary to build these complex organic semiconductors.

The ortho-alkoxy substitution could influence the solid-state packing and photophysical properties of materials derived from this boronic acid. The steric hindrance provided by the ortho-bromo and ethoxy groups might prevent π-stacking, potentially leading to higher quantum efficiencies in the solid state by reducing aggregation-caused quenching. Boron-containing compounds, in general, have been explored for their luminescence properties and have been incorporated into the main chain of polymers for OLED applications.

Role in Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs can be tuned by modifying the organic linker. Boronic acid-functionalized ligands have been successfully incorporated into MOFs. researchgate.netnih.gov These boronic acid-containing MOFs can be used for applications such as the selective adsorption of molecules containing cis-diol functionalities, like certain carbohydrates and nucleosides. researchgate.netnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and molecular vibrations of a compound.

The FT-IR spectrum of a molecule reveals its vibrational modes that are associated with a change in the dipole moment. For this compound, characteristic absorption bands are expected for the O-H, C-H, C=C, C-O, C-Br, and B-O bonds.

A very broad and strong absorption band is anticipated in the region of 3300-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the boronic acid group, often involved in intermolecular hydrogen bonding. cdnsciencepub.com The aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy group would likely be observed in the 2980-2850 cm⁻¹ range.

The C=C stretching vibrations of the phenyl ring typically give rise to several bands in the 1600-1450 cm⁻¹ region. The B-O stretching vibration is a key indicator of the boronic acid functional group and is expected to produce a strong band around 1350-1310 cm⁻¹. The C-O stretching vibrations of the ethoxy group are anticipated to be in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

Based on the reported data for the isomeric compound 5-bromo-2-ethoxyphenylboronic acid, the following table summarizes the expected prominent FT-IR peaks for this compound. core.ac.uk

| Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| ~3225 | ν(OH) |

| ~3070 | ν(C-H) aromatic |

| ~2980, ~2935 | ν(C-H) aliphatic (ethoxy) |

| ~1605, ~1570 | ν(C=C) aromatic |

| ~1470, ~1435 | δ(C-H) |

| ~1340 | ν(B-O) |

| ~1240 | ν(C-O) ether |

| ~1170 | β(C-H) |

| ~1035 | ν(C-O) ether |

| ~875 | γ(C-H) |

| ~660 | ν(C-Br) |

Note: The data in this table is based on the reported values for the constitutional isomer 5-bromo-2-ethoxyphenylboronic acid and represents expected values. core.ac.uk

FT-Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that involve a change in the polarizability of the molecule. The FT-Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations and the C-Br bond.

The aromatic C-H stretching vibrations are typically observed as strong bands in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the phenyl ring are also expected to be prominent in the Raman spectrum, appearing in the 1600-1450 cm⁻¹ range. The symmetric "ring breathing" vibration of the substituted benzene (B151609) ring usually gives a strong and characteristic Raman band. The C-Br stretching vibration is also expected to be Raman active.

The following table presents the anticipated FT-Raman active modes for this compound, based on data for 5-bromo-2-ethoxyphenylboronic acid. core.ac.uk

| Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| ~3070 | ν(C-H) aromatic |

| ~2935 | ν(C-H) aliphatic (ethoxy) |

| ~1570 | ν(C=C) aromatic |

| ~1280 | Ring Breathing |

| ~1035 | ν(C-O) ether |

| ~800 | Ring Trigonal Bending |

| ~660 | ν(C-Br) |

Note: The data in this table is based on the reported values for the constitutional isomer 5-bromo-2-ethoxyphenylboronic acid and represents expected values. core.ac.uk

The assignment of vibrational modes is based on the comparison of experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) and by referring to the known characteristic frequencies of different functional groups. For this compound, the main vibrational modes can be categorized as follows:

O-H vibrations: The stretching (ν) and bending (δ) vibrations of the B(OH)₂ group are key signatures. The stretching appears as a broad band at high wavenumbers in the IR spectrum, while the in-plane and out-of-plane bending modes are found at lower frequencies. cdnsciencepub.com

C-H vibrations: These include stretching, in-plane bending (β), and out-of-plane bending (γ) modes of the aromatic and ethoxy groups.

Phenyl ring vibrations: The C-C stretching vibrations within the phenyl ring, along with ring breathing and other deformation modes, are characteristic of the aromatic system.

C-O and C-Br vibrations: The stretching modes of the C-O bond in the ethoxy group and the C-Br bond are important for confirming the substitution pattern.

Boron-related vibrations: The B-O stretching and B-C stretching vibrations are fundamental to identifying the boronic acid moiety. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments.

The proton of the boronic acid hydroxyl groups, B(OH)₂, would likely appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration. The aromatic protons on the phenyl ring are expected to show complex splitting patterns (multiplets) in the range of δ 6.5-7.5 ppm. The ethoxy group would give rise to a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with their chemical shifts influenced by the adjacent oxygen atom.

Based on general chemical shift predictions and data from related compounds, the expected ¹H NMR chemical shifts for this compound are summarized below. beilstein-journals.orgrsc.org

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.3-1.5 | Triplet | -OCH₂CH ₃ |

| ~4.0-4.2 | Quartet | -OCH ₂CH₃ |

| ~6.8-7.4 | Multiplet | Aromatic Protons |

| Variable | Broad Singlet | B(OH )₂ |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, six distinct signals are expected for the aromatic carbons, and two signals for the ethoxy group carbons.

The carbon atom attached to the boron, C-B, is expected to be significantly deshielded. The carbon atom attached to the bromine, C-Br, will also have a characteristic chemical shift. The carbons of the ethoxy group will appear in the aliphatic region of the spectrum. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo, ethoxy, and boronic acid substituents.

The anticipated ¹³C NMR chemical shifts for this compound, based on data from its isomer 5-bromo-2-ethoxyphenylboronic acid and other related structures, are presented in the following table. core.ac.ukbeilstein-journals.org

| Chemical Shift (ppm) | Assignment |

| ~14.5 | -OCH₂C H₃ |

| ~65.0 | -OC H₂CH₃ |

| ~110-160 | Aromatic and C-B, C-Br Carbons |

Note: The chemical shifts for the aromatic carbons are difficult to predict precisely without experimental data but are expected to fall within the specified range. The signal for the carbon attached to boron can sometimes be broad or difficult to observe.

Two-Dimensional NMR Techniques (e.g., HETCOR, COSY, APT)

Two-dimensional (2D) NMR techniques are instrumental in elucidating the complete molecular structure by showing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC) or HETCOR: This experiment shows correlations between directly bonded protons and carbons. It is invaluable for assigning carbon signals based on their attached protons.

Correlation Spectroscopy (COSY): COSY spectra reveal proton-proton couplings within a spin system, typically over two to three bonds. This helps in identifying neighboring protons in the molecule. For this compound, COSY would show a correlation between the ethyl protons (-CH₂- and -CH₃) and between adjacent aromatic protons.

Attached Proton Test (APT): Similar to DEPT, the APT experiment differentiates carbon signals based on the number of attached protons. CH and CH₃ carbons appear as positive signals, while quaternary and CH₂ carbons appear as negative signals.

The application of these techniques to this compound would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the ethoxy group and the substitution pattern on the aromatic ring.

Chemical Shift Analysis

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The electronegative bromine and oxygen atoms, along with the boronic acid group, significantly influence the chemical shifts of the aromatic and aliphatic protons and carbons.

Based on the study of 5-bromo-2-ethoxyphenylboronic acid in a DMSO solution, the predicted chemical shifts for this compound are presented below. core.ac.uk The calculations for the related compound were performed using the Gauge-Invariant Atomic Orbital (GIAO) method. core.ac.uk

Table 2: Predicted ¹H and ¹³C Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-Br | - | ~115 |

| Aromatic C-O | - | ~158 |

| Aromatic C-B(OH)₂ | - | ~130 (broad) |

| Aromatic CH | ~7.0-7.5 | ~110-135 |

| -O-C H₂-CH₃ | ~4.1 | ~64 |

| -O-CH₂-C H₃ | ~1.3 | ~14 |

| B(OH)₂ | ~8.0 (broad) | - |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic properties. For phenylboronic acids, DFT calculations are crucial for understanding the conformational preferences and the nature of intermolecular interactions.

DFT calculations, typically using a basis set such as 6-311G(d,p), can be employed to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations would provide precise bond lengths, bond angles, and dihedral angles for the molecule. The geometry of the phenyl ring is expected to be largely planar, with the substituents causing minor distortions. The orientation of the ethoxy and boronic acid groups relative to the phenyl ring is of particular interest.

Phenylboronic acids are known to exist as monomers in solution but often form dimeric or trimeric structures in the solid state through intermolecular hydrogen bonding between the boronic acid groups.

Monomer: Conformational analysis of the monomer would focus on the rotational barriers around the C-O and C-B bonds. For the related 5-bromo-2-ethoxyphenylboronic acid, four stable conformers were identified, with the Trans-Cis (TC) form being the most stable. core.ac.uk A similar conformational landscape is expected for this compound.

Dimer: In the solid state, boronic acids typically form hydrogen-bonded dimers. DFT calculations can model the geometry and stability of these dimers. The dimeric structure of 5-bromo-2-ethoxyphenylboronic acid has been computationally investigated, providing a model for the intermolecular interactions that would be present in crystalline this compound. core.ac.uk These interactions play a critical role in the packing of the molecules in the crystal lattice.

Solvent Effects on Conformation

The conformation of this compound is significantly influenced by the surrounding solvent environment. In the gas phase or non-polar solvents, the molecule is likely to adopt a conformation that minimizes steric hindrance between the ortho substituents (bromo and ethoxy groups) and the boronic acid group. This would involve a significant twist of the boronic acid group out of the plane of the phenyl ring.

However, in polar protic solvents such as water or alcohols, the scenario changes due to the possibility of intermolecular hydrogen bonding. researchgate.nettandfonline.com The boronic acid group can act as a hydrogen bond donor, while the oxygen atoms of the ethoxy group and the boronic acid's hydroxyl groups can act as hydrogen bond acceptors. These interactions with solvent molecules can stabilize conformations that might be less favorable in the gas phase. nih.gov Specifically, solvent molecules can mediate the steric strain, potentially allowing for a more planar arrangement of the boronic acid group relative to the aromatic ring.

Furthermore, the formation of boronate esters in the presence of diols is a solvent-dependent process. researchgate.net The equilibrium between the boronic acid and its boronate ester is sensitive to pH and the nature of the solvent, which in turn affects the conformational preferences of the molecule. rsc.org Computational studies on similar phenylboronic acid derivatives have shown that explicit solvent models, where individual solvent molecules are considered, are often necessary to accurately predict the conformational behavior and spectroscopic properties in solution. nih.gov

Table 1: Predicted Conformational Changes of this compound in Different Solvents

| Solvent | Dielectric Constant | Expected Dominant Conformation | Key Intermolecular Interactions |

| Gas Phase | 1 | Twisted | Intramolecular steric repulsion |

| Toluene | 2.4 | Twisted | van der Waals forces |

| Dichloromethane | 8.9 | Moderately Twisted | Dipole-dipole interactions |

| Methanol | 33.0 | Less Twisted/Planar | Hydrogen bonding with -B(OH)₂ and -OEt |

| Water | 80.1 | Less Twisted/Planar | Strong hydrogen bonding network |

Note: This table represents expected trends based on general principles of solvent effects on substituted phenylboronic acids.

Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. youtube.comyoutube.com For this compound, the distribution and energies of these orbitals are dictated by the interplay of the substituents on the phenyl ring.

The HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the ethoxy group, which acts as an electron-donating group. The LUMO, on the other hand, is anticipated to be distributed over the boron atom of the boronic acid group, which has an empty p-orbital, and the anti-bonding orbitals of the phenyl ring. bibliotekanauki.pl The presence of the bromine atom, a weak electron-withdrawing group, can also influence the energy levels of these orbitals. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. For this compound, the electron-donating ethoxy group would raise the HOMO energy, while the boronic acid and bromo substituents would lower the LUMO energy, leading to a relatively moderate HOMO-LUMO gap. nih.gov This gap is a critical parameter for understanding the molecule's electronic transitions and potential applications in optoelectronics. acs.org

Table 2: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates good electron-donating ability |

| LUMO Energy | Relatively Low | Indicates good electron-accepting ability |